molecular formula C16H18FNO3S2 B2461047 (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797276-94-8

(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2461047
CAS RN: 1797276-94-8
M. Wt: 355.44
InChI Key: DELBHXUUJOCRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD1775, is a small molecule inhibitor that has gained attention in scientific research due to its potential as a cancer treatment. This compound is being studied for its ability to inhibit the activity of the protein kinase Wee1, which is involved in the regulation of cell division.

Mechanism of Action

(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone functions as a Wee1 inhibitor, which leads to the activation of the cyclin-dependent kinase 1 (CDK1)/cyclin B complex. This complex is involved in the initiation of mitosis, and its activation by (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone results in premature entry into mitosis and subsequent cell death. In addition, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting the repair of DNA damage.
Biochemical and Physiological Effects:
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have a potent inhibitory effect on Wee1 kinase activity, leading to increased CDK1/cyclin B complex activity and premature entry into mitosis. This results in cell death in cancer cells. In addition, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to enhance the efficacy of DNA-damaging agents by inhibiting DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in lab experiments is its specificity for Wee1 kinase, which allows for the investigation of the role of Wee1 in cell division and cancer progression. However, one limitation is that (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.

Future Directions

For the study of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone include the investigation of its efficacy in clinical trials for the treatment of various types of cancer. In addition, further research is needed to determine the optimal dosing and scheduling of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in combination with other cancer treatments. Finally, the identification of biomarkers that predict response to (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone and other Wee1 inhibitors will be important for the development of personalized cancer treatments.

Synthesis Methods

The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves a multi-step process that includes the reaction of 5-fluorobenzo[b]thiophene-2-carboxylic acid with 3-(isobutylsulfonyl)azetidine-1-amine followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in its pure form.

Scientific Research Applications

(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is being studied for its potential as a cancer treatment. Wee1 is involved in the regulation of cell division, and its inhibition by (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to increase the sensitivity of cancer cells to chemotherapy. In particular, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been studied in combination with DNA-damaging agents such as gemcitabine, cisplatin, and carboplatin, and has been found to enhance their efficacy in preclinical models of cancer.

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-10(2)9-23(20,21)13-7-18(8-13)16(19)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELBHXUUJOCRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

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